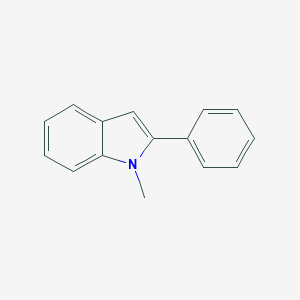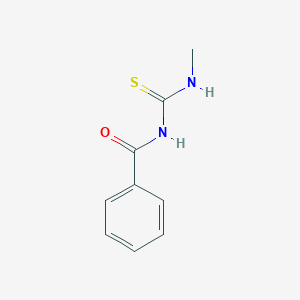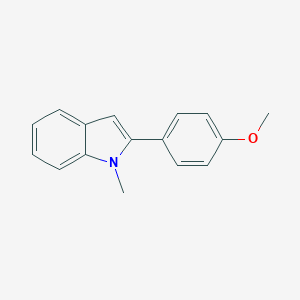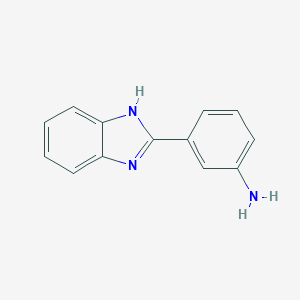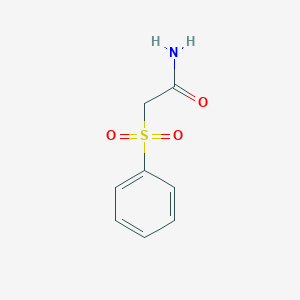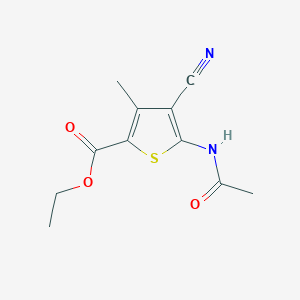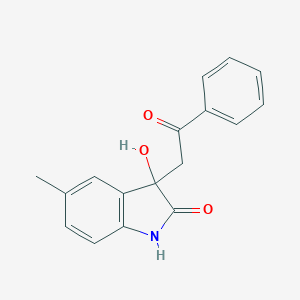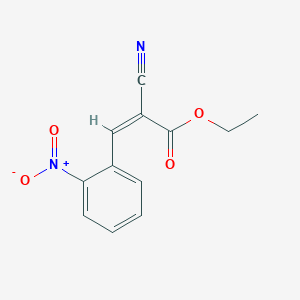![molecular formula C22H19N3O3 B183040 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide CAS No. 6006-63-9](/img/structure/B183040.png)
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, also known as PBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBB belongs to the class of benzoxazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the stabilization of protein structure. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to bind to amyloid fibrils and prevent their formation, which may help to prevent the progression of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils and has been used to detect and monitor the progression of neurodegenerative diseases in animal models. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have potential applications in drug discovery, as it can be used to screen for compounds that inhibit protein aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for amyloid fibrils, which makes it a powerful tool for detecting and monitoring the progression of neurodegenerative diseases. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize and has minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, one of the limitations of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its limited solubility in aqueous solutions, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of more efficient synthesis methods for 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, which could lead to increased yields and purity. Another area of research is the optimization of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide's properties for specific applications, such as drug discovery or imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine and 5-chloro-2-nitrobenzoic acid to form 2-(pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid. This intermediate is then treated with propylamine and 4-nitrophenyl chloroformate to produce the final product, 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been optimized to achieve high yields and purity, making it suitable for various scientific applications.
Applications De Recherche Scientifique
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide as a fluorescent probe for imaging biological systems. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This property of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide makes it a powerful tool for detecting and monitoring the progression of these diseases.
Propriétés
Numéro CAS |
6006-63-9 |
|---|---|
Nom du produit |
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide |
Formule moléculaire |
C22H19N3O3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
4-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-12-27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(13-17)25-22(28-20)16-4-3-11-23-14-16/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
Clé InChI |
HFYCJQYBWHSVGR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
